methyl 4-[({[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]amino}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the benzoate ester could yield various substituted benzoates .
Scientific Research Applications
METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylsulfanylbenzimidazole: Similar structure with a methylsulfanyl group, used in various chemical and biological studies.
Benzoate Esters: A class of compounds with diverse applications in chemistry and industry.
Uniqueness
METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to its combination of a benzimidazole core, a methylsulfanyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 4-[[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C20H22N4O3S/c1-27-19(25)13-7-9-14(10-8-13)21-20(26)24-17(11-12-28-2)18-22-15-5-3-4-6-16(15)23-18/h3-10,17H,11-12H2,1-2H3,(H,22,23)(H2,21,24,26)/t17-/m0/s1 |
InChI Key |
KGWFTYVSIOJNEY-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N[C@@H](CCSC)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC(CCSC)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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